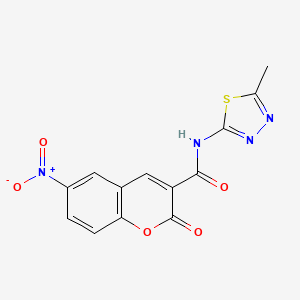![molecular formula C15H13N3O3 B6462613 5-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325528-54-7](/img/structure/B6462613.png)
5-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is connected to a pyrazolo[1,5-a]pyrazin-4-one structure, which is a tricyclic compound containing two fused pyrazole rings and a pyrazinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the pyrazolo[1,5-a]pyrazin-4-one moiety could potentially participate in various interactions due to the presence of nitrogen atoms and the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms would influence properties such as its solubility, melting point, and reactivity .作用机制
The exact mechanism of action of pyrazinone is not yet fully understood. However, it is believed that pyrazinone may act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. Pyrazinone may also act as a neuroprotective agent by modulating the activity of certain neurotransmitters, such as glutamate and GABA, and by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Pyrazinone has been studied for its potential to have biochemical and physiological effects on the body. In animal studies, pyrazinone has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to have protective effects against oxidative stress and to modulate the activity of certain neurotransmitters.
实验室实验的优点和局限性
Pyrazinone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, pyrazinone has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on the body.
However, there are also some limitations to the use of pyrazinone in laboratory experiments. Pyrazinone is a relatively new compound and its mechanism of action is not yet fully understood. In addition, the compound is not widely available, making it difficult to obtain for use in experiments.
未来方向
There are a number of potential future directions for research on pyrazinone. Further research is needed to better understand the exact mechanism of action of the compound and to determine its potential therapeutic applications. In addition, research is needed to investigate the potential side effects of pyrazinone and to determine the optimal dosage for use in laboratory experiments. Finally, further research is needed to investigate the potential applications of pyrazinone in other fields, such as agriculture and food science.
合成方法
Pyrazinone can be synthesized through a variety of methods, the most common of which is the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride with 4-amino-5-hydroxy-3-methylpyrazole in the presence of triethylamine. This reaction yields a white crystalline solid of pyrazinone after purification.
科学研究应用
Pyrazinone has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of various compounds such as 1,2,3,4-tetrahydro-2-methyl-7-nitro-6H-quinazolin-6-one, and has been studied for its potential to inhibit the growth of certain Gram-positive bacteria. Pyrazinone has also been studied for its potential to act as an antioxidant and as a neuroprotective compound.
属性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15-12-5-6-16-18(12)8-7-17(15)9-11-10-20-13-3-1-2-4-14(13)21-11/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERIMVKIVCHZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=CN4C(=CC=N4)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462551.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6462560.png)
![3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6462567.png)
![2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462570.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6462576.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6462586.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6462600.png)
![5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462606.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462617.png)
![N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462618.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462624.png)